Distearyl phosphite
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Distearyl phosphite is typically synthesized through the reaction of pentaerythritol with stearic acid and phosphorus trichloride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves heating the reactants under reflux conditions and using catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Distearyl phosphite undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form distearyl phosphate. This reaction typically occurs in the presence of oxidizing agents such as hydrogen peroxide.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and stearyl alcohol.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles to form different phosphite derivatives.
Major Products:
Oxidation: Distearyl phosphate
Hydrolysis: Phosphoric acid and stearyl alcohol
Substitution: Various phosphite derivatives depending on the substituent used.
Scientific Research Applications
Distearyl phosphite has a wide range of applications in scientific research and industry:
Biology and Medicine: While its primary use is in industrial applications, this compound derivatives are being explored for potential biological activities and as intermediates in the synthesis of bioactive compounds.
Industry: this compound is extensively used in the plastics industry to enhance the stability and longevity of polymer products.
Mechanism of Action
Distearyl phosphite functions as an antioxidant by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers. The compound reacts with hydroperoxides to form non-radical products, thereby preventing the propagation of oxidative chain reactions . This mechanism is particularly effective in stabilizing polymers against thermal and oxidative degradation .
Comparison with Similar Compounds
- Trisnonylphenyl phosphite
- Trioctyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
Comparison: Distearyl phosphite is unique in its high molecular weight and its ability to provide superior color stability compared to other phosphites . It is particularly effective in applications where long-term stability and resistance to discoloration are critical. Unlike some other phosphites, this compound is also known for its excellent compatibility with a wide range of polymers and its ability to synergize with hindered phenol antioxidants .
Properties
IUPAC Name |
dioctadecoxy(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXAFOJPRGDZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885077 | |
Record name | Phosphonic acid, dioctadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19047-85-9 | |
Record name | Phosphonic acid, dioctadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019047859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Distearyl phosphite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, dioctadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, dioctadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctadecyl phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.